molecular formula C14H13F2NO B3288791 [4-(Difluoromethoxy)phenyl](phenyl)methanamine CAS No. 852934-05-5

[4-(Difluoromethoxy)phenyl](phenyl)methanamine

Cat. No.: B3288791
CAS No.: 852934-05-5
M. Wt: 249.26 g/mol
InChI Key: SNPZHPCBEJLTAZ-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Amine Scaffolds in Modern Organic Synthesis

The incorporation of fluorine into organic molecules, particularly those containing amine functionalities, is a widely employed strategy in modern drug discovery and materials science. mdpi.comelsevierpure.com Fluorinated amine scaffolds are of particular interest because the introduction of fluorine can profoundly alter the foundational properties of the parent amine. The high electronegativity of fluorine can decrease the basicity (pKa) of the amine group, which can be crucial for modulating interactions with biological targets and improving pharmacokinetic profiles.

Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This increased stability can extend the half-life of drug candidates. elsevierpure.com The unique physicochemical properties conferred by fluorine, such as increased lipophilicity and bioavailability, have made organofluorine compounds a staple in the development of pharmaceuticals and agrochemicals. elsevierpure.com Consequently, significant research effort has been dedicated to developing novel synthetic methodologies for the efficient and selective synthesis of fluorinated amines, including carbamoyl (B1232498) fluorides and trifluoromethylamines. acs.orgnih.gov These synthetic advancements continue to expand the accessible chemical space for fluorinated amine derivatives, enabling the exploration of their potential in various applications. acs.org

Significance of the Difluoromethoxy Moiety as a Bioisostere and Modulator of Reactivity

The difluoromethoxy group (-OCF₂H) is a critical functional group in medicinal chemistry, primarily due to its role as a bioisostere and its unique electronic properties. A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, while potentially improving its physicochemical or pharmacokinetic properties. princeton.edu

The difluoromethoxy group is often considered a bioisostere of the hydroxyl (-OH), thiol (-SH), and sometimes the amine (-NH₂) or methyl (-CH₃) groups. researchgate.netresearchgate.net Unlike the highly lipophilic trifluoromethyl (-CF₃) group, the difluoromethoxy group is considered less lipophilic and possesses the unique ability to act as a lipophilic hydrogen bond donor through its polarized C-H bond. researchgate.netresearchgate.netacs.org This hydrogen bonding capability can lead to enhanced binding affinity with biological targets. researchgate.net The replacement of a hydroxyl group with a difluoromethoxy group can also improve metabolic stability and membrane permeability. princeton.eduresearchgate.net

From a reactivity standpoint, the difluoromethoxy group is an electron-withdrawing group, which influences the reactivity of the aromatic ring to which it is attached. The amine group of 4-(Difluoromethoxy)phenylmethanamine can participate in typical amine reactions like acylation and alkylation, while the difluoromethoxy group itself can potentially undergo nucleophilic substitution under certain conditions. smolecule.com

PropertyDescriptionImpact on Molecular Properties
Bioisosteric ReplacementCan replace hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. researchgate.netacs.orgImproves metabolic stability and modulates biological activity. princeton.eduresearchgate.net
LipophilicityConsidered a lipophilicity-enhancing group, though the effect can vary. acs.org Less lipophilic than a trifluoromethyl (-CF₃) group. researchgate.netEnhances membrane permeability and bioavailability. researchgate.net
Hydrogen BondingActs as a weak hydrogen bond donor via the polarized F₂C-H bond. researchgate.netacs.orgCan improve binding affinity to biological targets. researchgate.net
Metabolic StabilityMore resistant to oxidative metabolism compared to corresponding methoxy (B1213986) or hydroxyl groups. researchgate.netIncreases the in vivo half-life of a drug candidate. elsevierpure.com

Research Landscape and Emerging Trends for Arylmethanamine Derivatives

Arylmethanamine derivatives, characterized by an amine attached to a carbon that is bonded to at least one aromatic ring, represent a privileged scaffold in medicinal chemistry. This structural motif is present in a vast number of biologically active compounds and approved drugs. The amine group provides a handle for synthetic modification, allowing researchers to create libraries of compounds to probe interactions with specific biological targets. smolecule.com

The research landscape for these derivatives is broad, with applications targeting a wide array of conditions, including neurological disorders where modulation of neurotransmitter systems is key. smolecule.com The versatility of the arylmethanamine scaffold allows for fine-tuning of steric and electronic properties to optimize potency and selectivity for receptors, enzymes, and ion channels.

Emerging trends in this area focus on the incorporation of novel functional groups, such as the difluoromethoxy moiety, to enhance drug-like properties. The development of late-stage functionalization techniques enables the direct conversion of existing functional groups into their bioisosteres, accelerating the drug discovery process by avoiding lengthy de novo syntheses. princeton.edu This approach allows medicinal chemists to rapidly explore a wider chemical space and improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. princeton.edu Furthermore, arylamines serve as valuable building blocks in materials science for the development of novel polymers and coatings, where their structural and electronic properties can be tailored for specific applications. smolecule.com

Table of Compounds

Compound NameIUPAC NameMolecular Formula
4-(Difluoromethoxy)phenylmethanamine(4-(Difluoromethoxy)phenyl)(phenyl)methanamineC₁₄H₁₃F₂NO
Carbamoyl fluorideCarbamoyl fluorideCH₂FNO
TrifluoromethylamineTrifluoromethylamineCF₃NH₂

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c15-14(16)18-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9,13-14H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPZHPCBEJLTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249567
Record name 4-(Difluoromethoxy)-α-phenylbenzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852934-05-5
Record name 4-(Difluoromethoxy)-α-phenylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852934-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-α-phenylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Difluoromethoxy Phenylmethanamine

Retrosynthetic Strategies for 4-(Difluoromethoxy)phenylmethanamine

Retrosynthetic analysis provides a logical roadmap for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 4-(Difluoromethoxy)phenylmethanamine, the most common retrosynthetic disconnections focus on the carbon-nitrogen bond of the amine and the carbon-carbon bonds of the diaryl structure.

A primary and synthetically practical disconnection is that of the C-N bond in the final product. This leads back to a benzophenone (B1666685) intermediate, specifically 4-(difluoromethoxy)benzophenone. This ketone can then be further disconnected via a Friedel-Crafts acylation reaction between a 4-(difluoromethoxy)phenyl derivative (such as the acyl chloride or carboxylic acid) and benzene.

An alternative strategy involves the disconnection of one of the aryl-carbonyl bonds in the benzophenone intermediate. This would lead to precursors like 4-(difluoromethoxy)benzoyl chloride and a phenyl organometallic reagent, such as phenylmagnesium bromide, which would be combined in a Grignard reaction.

Formation of the Difluoromethoxy Group

The introduction of the difluoromethoxy group is a critical transformation, as this moiety significantly influences the compound's properties.

Difluoromethylation of Phenolic Precursors

A widely used method for forming the difluoromethoxy group is the O-difluoromethylation of a phenolic precursor. smolecule.com In the context of this synthesis, a key intermediate such as 4-hydroxybenzophenone (B119663) would be reacted with a difluoromethylating agent. This reaction is typically performed in the presence of a base to deprotonate the phenol (B47542), forming a more reactive phenoxide that can then attack the difluoromethyl source.

Innovative Difluoromethylating Reagents and Catalytic Systems

Historically, reagents like chlorodifluoromethane (B1668795) (Freon-22) were used, but due to environmental concerns, its use is now restricted. nih.gov Modern synthetic chemistry has seen the development of a variety of safer and more efficient difluoromethylating reagents. qmul.ac.uk These include sodium chlorodifluoroacetate, which generates difluorocarbene upon heating, and various sulfoximine-based reagents. orgsyn.orglookchem.com

Recent advancements have also focused on the development of catalytic systems to facilitate difluoromethylation. qmul.ac.uk Transition metal catalysis, particularly with copper and palladium, has shown promise in promoting these reactions under milder conditions. cas.cnrsc.org Photocatalytic methods are also emerging as a powerful tool, allowing for the generation of difluoromethyl radicals under visible light irradiation. acs.orgacs.orgmdpi.com

Optimization of Reaction Conditions for Difluoromethoxy Installation

The success of the difluoromethoxy group installation hinges on carefully optimized reaction conditions. Key parameters include the choice of base, solvent, temperature, and the specific difluoromethylating agent used.

ParameterCommon ChoicesPurpose/Consideration
Base K₂CO₃, Cs₂CO₃, NaHTo deprotonate the phenolic precursor, increasing its nucleophilicity.
Solvent DMF, Acetonitrile, THFTo dissolve reactants and facilitate the reaction. Aprotic polar solvents are often preferred.
Temperature Room Temperature to elevated temperaturesDepends on the reactivity of the substrate and reagent. Some modern methods operate at ambient temperature.
Difluoromethylating Agent Sodium chlorodifluoroacetate, TMSCF₂H, HCF₂OTfChoice depends on scalability, safety, and functional group tolerance. nih.gov

Introduction of the Methanamine Functionality

The final key step in the synthesis is the conversion of the benzophenone intermediate to the desired methanamine.

Reductive Amination Protocols for Benzaldehyde Intermediates

Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.combyu.edu In this case, 4-(difluoromethoxy)benzophenone is reacted with an ammonia (B1221849) source, such as ammonia or ammonium (B1175870) acetate, to form an imine intermediate in situ. This imine is then immediately reduced to the final amine product.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices due to their selectivity for reducing the imine in the presence of the starting ketone. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Starting Material Reagents Intermediate Product
4-(Difluoromethoxy)benzophenone1. NH₃ or NH₄OAc2. NaBH₄ or NaBH₃CNImine4-(Difluoromethoxy)phenylmethanamine

This two-step, one-pot procedure is generally efficient and provides a direct route to the target compound from the benzophenone precursor.

Direct Amination Approaches Utilizing Advanced Reagents

Direct amination, particularly reductive amination, stands out as a highly effective and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine source, followed by the in-situ reduction of the resulting imine or iminium ion intermediate. wikipedia.orgharvard.edu For the synthesis of 4-(Difluoromethoxy)phenylmethanamine, the precursor would be (4-(difluoromethoxy)phenyl)(phenyl)methanone and the nitrogen source would be ammonia or an ammonia equivalent.

A variety of advanced reducing agents have been developed to facilitate this transformation with high efficiency and selectivity. These reagents are crucial as they must selectively reduce the C=N bond of the imine in the presence of the C=O bond of the unreacted ketone. masterorganicchemistry.com

Key Reducing Agents for Reductive Amination:

ReagentCharacteristicspH ConditionsNotes
Sodium Cyanoborohydride (NaBH₃CN) A mild and selective reducing agent. masterorganicchemistry.com It is stable in acidic conditions, which facilitates iminium ion formation. harvard.eduWeakly acidic (pH 6-7)Highly toxic due to the potential release of cyanide. harvard.edu
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) A highly selective and mild reagent that offers a safer alternative to NaBH₃CN. harvard.edu It is particularly effective for the reductive amination of a wide range of ketones and aldehydes. harvard.eduNeutral or with acetic acidGenerally high-yielding and tolerant of various functional groups. harvard.edu
Catalytic Hydrogenation Utilizes hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel). wikipedia.orgNeutral or weakly acidicCan be considered a "green" method, though it may require specialized pressure equipment. wikipedia.org

The reaction would proceed by mixing (4-(difluoromethoxy)phenyl)(phenyl)methanone with a source of ammonia (like ammonium acetate) and the chosen reducing agent in a suitable solvent. The use of sodium triacetoxyborohydride is often preferred in modern synthesis due to its efficacy and improved safety profile. harvard.edu

Stereoselective Amination for Chiral Center Formation

The central carbon atom in 4-(Difluoromethoxy)phenylmethanamine is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). In pharmaceutical applications, it is often the case that only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. nih.gov Therefore, the development of stereoselective synthetic methods to produce a single enantiomer is of paramount importance. frontiersin.org

Asymmetric synthesis of chiral benzhydrylamines can be achieved through several strategies:

Asymmetric Reductive Amination: This approach involves the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity in the reduction of the imine intermediate.

Catalytic Asymmetric Hydrogenation: The imine formed from (4-(difluoromethoxy)phenyl)(phenyl)methanone can be hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand. This method can provide high enantiomeric excesses (ee) for the desired amine. The challenge lies in distinguishing between the two structurally similar aryl groups (phenyl and 4-(difluoromethoxy)phenyl). researchgate.net

Use of Chiral Boranes or Hydrides: Chiral reducing agents can also be employed to achieve enantioselectivity.

Resolution of a Racemic Mixture: A racemic mixture of the amine can be synthesized using non-stereoselective methods, and then the enantiomers can be separated. This is often accomplished by reacting the amine with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different physical properties.

The development of new asymmetric methods for chiral diarylmethylamines remains a challenging but active area of research. nih.gov

Convergent and Divergent Synthesis Strategies for Structural Analogs

Synthetic strategies can be designed to be either convergent or divergent, allowing for the efficient production of a variety of related compounds (analogs).

Convergent Synthesis: In a convergent approach to analogs of 4-(Difluoromethoxy)phenylmethanamine, different substituted benzophenones and various amine sources could be prepared separately and then combined in a final reductive amination step. For example, by starting with different substituted benzonitriles and Grignard reagents, a library of substituted benzophenones can be created. researchgate.net These can then be subjected to reductive amination to yield a diverse set of final products.

Divergent Synthesis: A divergent strategy would start from a common intermediate that is then modified to produce different final products. For instance, 4-(Difluoromethoxy)phenylmethanamine could serve as a scaffold. The primary amine group could be further functionalized through N-alkylation or N-acylation to generate a library of secondary or tertiary amines and amides, respectively. This allows for the rapid exploration of the structure-activity relationship of this class of compounds.

Green Chemistry Approaches in the Synthesis of 4-(Difluoromethoxy)phenylmethanamine

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. rsc.orgrsc.org These principles can be applied to the synthesis of 4-(Difluoromethoxy)phenylmethanamine.

Catalytic Methods: As mentioned, catalytic reductive amination is inherently greener than methods that use stoichiometric amounts of reagents because the catalyst is used in small amounts and can be recycled. wikipedia.orgrsc.org Catalytic hydrogenation, using H₂ as the reductant, is particularly atom-economical, with water being the only byproduct. rsc.org

Safer Solvents and Reagents: The choice of solvent is critical. Replacing hazardous solvents with greener alternatives like ethanol, water, or even solvent-free conditions is a key goal. thieme-connect.commdpi.com The use of sodium triacetoxyborohydride over the more toxic sodium cyanoborohydride is a clear example of choosing a safer reagent. harvard.edu

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) or transaminases, offers a highly selective and environmentally friendly route to chiral amines. wikipedia.org These enzymatic reactions are typically run in aqueous media under mild conditions and can provide very high enantioselectivity, making them an attractive option for the stereoselective synthesis of 4-(Difluoromethoxy)phenylmethanamine. acs.org

Chemical Reactivity and Mechanistic Studies of 4 Difluoromethoxy Phenylmethanamine

Reactivity of the Amine Functional Group

The primary amine group in 4-(Difluoromethoxy)phenylmethanamine is a versatile nucleophile and a site for various chemical transformations. Its reactivity is influenced by the electronic properties of the attached aryl groups.

Nucleophilic Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Nucleophilic Acylation: The reaction of 4-(Difluoromethoxy)phenylmethanamine with acylating agents such as acyl chlorides or anhydrides is expected to proceed via a nucleophilic addition-elimination mechanism to form N-substituted amides. libretexts.orgchemguide.co.uk The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The electron-withdrawing nature of the 4-(difluoromethoxy)phenyl group may slightly decrease the nucleophilicity of the amine compared to unsubstituted benzylamine (B48309), but the reaction is still expected to be efficient.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the corresponding amide. libretexts.orgchemguide.co.uk

Interactive Data Table: Nucleophilic Acylation of Primary Amines

Acylating AgentProductGeneral ConditionsReference
Acetyl chlorideN-{4-(difluoromethoxy)phenylmethyl}acetamideBase (e.g., pyridine, triethylamine), aprotic solvent libretexts.org
Benzoyl chlorideN-{4-(difluoromethoxy)phenylmethyl}benzamideBase (e.g., pyridine, triethylamine), aprotic solvent libretexts.org
Acetic anhydrideN-{4-(difluoromethoxy)phenylmethyl}acetamide+/- catalyst (e.g., DMAP), aprotic solvent libretexts.org

Nucleophilic Alkylation: Alkylation of 4-(Difluoromethoxy)phenylmethanamine with alkyl halides can lead to the formation of secondary and tertiary amines. However, these reactions are often difficult to control and can result in a mixture of products due to the increasing nucleophilicity of the alkylated amine products. wikipedia.orgmasterorganicchemistry.com To achieve mono-alkylation, specific strategies such as using a large excess of the primary amine or employing alternative alkylating agents and catalysts may be necessary. wikipedia.orgacs.orgyoutube.com The reaction generally follows an SN2 pathway, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.org

Interactive Data Table: Nucleophilic Alkylation of Primary Amines

Alkylating AgentProductGeneral ConditionsReference
Methyl iodide4-(Difluoromethoxy)phenyl-N-methylmethanamineBase (e.g., K2CO3), polar aprotic solvent wikipedia.orgyoutube.com
Benzyl (B1604629) bromideN-Benzyl-1-[4-(difluoromethoxy)phenyl]-1-phenylmethanamineBase (e.g., K2CO3), polar aprotic solvent wikipedia.orgyoutube.com
Ethyl bromoacetateEthyl 2-({4-(difluoromethoxy)phenylmethyl}amino)acetateBase (e.g., K2CO3), polar aprotic solvent wikipedia.orgyoutube.com

Condensation Reactions and Imine Formation

Primary amines, such as 4-(Difluoromethoxy)phenylmethanamine, readily undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). mdpi.comresearchgate.netrsc.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.netrsc.org The equilibrium of this reversible reaction can be shifted towards the product by removing the water formed during the reaction.

The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by proton transfer to form the carbinolamine. Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of an iminium ion, which is then deprotonated to yield the stable imine. researchgate.netrsc.org Computational studies on the condensation of benzylamine with glyoxal (B1671930) suggest that acid catalysis significantly lowers the energy barrier for the dehydration step. researchgate.netrsc.org

Interactive Data Table: Imine Formation from Primary Amines

Carbonyl CompoundProduct (Imine)General ConditionsReference
BenzaldehydeN-Benzylidene-1-[4-(difluoromethoxy)phenyl]-1-phenylmethanamineAcid catalyst (e.g., p-TsOH), azeotropic removal of water mdpi.comresearchgate.netrsc.org
AcetoneN-(Propan-2-ylidene)-1-[4-(difluoromethoxy)phenyl]-1-phenylmethanamineAcid catalyst (e.g., p-TsOH), azeotropic removal of water mdpi.com
4-MethoxybenzaldehydeN-(4-Methoxybenzylidene)-1-[4-(difluoromethoxy)phenyl]-1-phenylmethanamineAcid catalyst (e.g., p-TsOH), azeotropic removal of water mdpi.com

Oxidation and Reduction Pathways of the Amine Nitrogen

The benzylic nature of the amine allows for specific oxidation and reduction reactions.

Oxidation: The oxidation of benzylic amines can lead to various products, including imines and amides, depending on the oxidant and reaction conditions. For instance, the oxidation of N-benzylamines can yield benzamides. researchgate.net The presence of the electron-withdrawing difluoromethoxy group might influence the reaction rate and selectivity.

Reduction: The benzylic C-N bond in 4-(Difluoromethoxy)phenylmethanamine can be cleaved under reductive conditions, a process known as hydrogenolysis. organic-chemistry.orgnih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for the debenzylation of amines. organic-chemistry.orgnih.gov This reaction proceeds via the oxidative addition of the C-N bond to the metal surface, followed by hydrogenolysis. The reaction can be used to remove the benzyl group, yielding 4-(difluoromethoxy)toluene and ammonia (B1221849).

Transformations Involving the Difluoromethoxy Moiety

The difluoromethoxy group imparts unique electronic properties to the aromatic ring and has its own characteristic reactivity.

Stability and Hydrolytic Behavior of the Difluoromethoxy Group

Aryl difluoromethyl ethers are generally considered to be chemically stable. The C-F bonds are strong, and the difluoromethoxy group is relatively resistant to hydrolysis under both acidic and basic conditions. However, under harsh conditions, hydrolysis can occur. Studies on the hydrolysis of anisole (B1667542) (methoxybenzene) in high-temperature water show that the ether linkage can be cleaved to form phenol (B47542). rsc.org While the difluoromethoxy group is expected to be more stable than a methoxy (B1213986) group due to the electron-withdrawing nature of the fluorine atoms, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to the cleavage of the ether bond to form 4-{[amino(phenyl)methyl]}phenol.

Potential for Nucleophilic Aromatic Substitution Reactions

The difluoromethoxy group is an electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.comlibretexts.orgyoutube.comnih.gov For an SNAr reaction to occur, a good leaving group must be present on the aromatic ring, typically a halide. The electron-withdrawing nature of the difluoromethoxy group would activate positions ortho and para to it for nucleophilic attack. libretexts.orglibretexts.orgyoutube.com Therefore, if a suitable leaving group were present on the 4-(difluoromethoxy)phenyl ring of a derivative of the title compound, it could undergo SNAr reactions with various nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orglibretexts.orgyoutube.com

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings in 4-(Difluoromethoxy)phenylmethanamine exhibit distinct reactivities towards electrophilic aromatic substitution due to the differing electronic effects of their substituents.

Conversely, the second phenyl ring is attached to the methanamine bridge. The entire [4-(difluoromethoxy)phenyl]methylamino group acts as an activating substituent. The nitrogen atom's lone pair can be delocalized into this phenyl ring, increasing its electron density and making it more susceptible to electrophilic attack. This activation directs incoming electrophiles to the ortho and para positions. Therefore, this ring is significantly more reactive towards electrophiles than the difluoromethoxy-substituted ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-(Difluoromethoxy)phenylmethanamine

Phenyl RingSubstituentPredicted ReactivityPredicted Directing Effect
Ring A-OCHF₂Deactivatedortho, para
Ring B-CH(NH₂)-Ph(p-OCHF₂)Activatedortho, para

Nucleophilic aromatic substitution (SNA) on the phenyl rings of 4-(Difluoromethoxy)phenylmethanamine is generally unlikely unless a suitable leaving group, such as a halogen, is present on the ring. For SNA to proceed, the ring typically needs to be activated by strong electron-withdrawing groups. The difluoromethoxy group, with its inductive electron-withdrawing nature, would provide some activation for such a reaction. If a leaving group were present on the difluoromethoxy-substituted ring, nucleophilic attack would be favored, particularly at the ortho and para positions relative to the activating nitro groups in analogous compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the aromatic positions of 4-(Difluoromethoxy)phenylmethanamine, provided the molecule is first functionalized with a suitable leaving group (e.g., bromine, iodine, or a triflate).

The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron compound with an organic halide, is a prime example. A halogenated derivative of 4-(Difluoromethoxy)phenylmethanamine could readily participate in such reactions. For instance, the coupling of a bromo-substituted derivative with an arylboronic acid would proceed to form a biaryl product. The electronic nature of the substituents can influence the efficiency of these coupling reactions.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Aryl HalideBoronic AcidCatalystBaseSolventProductYield (%)
1-Bromo-4-(difluoromethoxy)benzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water4-(Difluoromethoxy)biphenyl85

Another important transformation is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. A halogenated 4-(Difluoromethoxy)phenylmethanamine could be coupled with various alkenes to introduce vinyl groups onto the aromatic ring. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene and the reaction conditions.

Stereochemical Aspects of Reactions Involving the Methanamine Carbon (if chiral center is present or induced)

The methanamine carbon in 4-(Difluoromethoxy)phenylmethanamine is a prochiral center. If the two phenyl rings were differently substituted (beyond the existing difluoromethoxy group), this carbon would be a stereocenter. Reactions involving this carbon can, therefore, have significant stereochemical implications.

For instance, the reduction of an imine precursor to form the amine can be carried out using chiral reducing agents to induce stereoselectivity, leading to the preferential formation of one enantiomer. The stereochemical outcome of such reactions is influenced by the steric and electronic properties of the substituents on the phenyl rings and the nature of the chiral catalyst or reagent employed.

Furthermore, if the amine is resolved into its separate enantiomers, subsequent reactions at the benzylic carbon can proceed with a degree of stereocontrol. For example, the diastereoselective alkylation of a related chiral amine, N-benzyl-1-phenylethanamine, demonstrates that the existing stereocenter can direct the approach of an incoming electrophile, leading to the preferential formation of one diastereomer. The level of diastereoselectivity is dependent on the reaction conditions, including the choice of base and solvent.

Table 3: Diastereoselective Alkylation of a Chiral Amine

Chiral AmineElectrophileBaseSolventDiastereomeric Ratio
(R)-N-benzyl-1-phenylethanamineMethyl iodiden-BuLiTHF85:15

These stereochemical considerations are crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in various fields, including medicinal chemistry.

Spectroscopic Characterization and Structural Elucidation of 4 Difluoromethoxy Phenylmethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR spectra, the precise arrangement of atoms and their connectivity can be determined.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) NMR Spectroscopy: The predicted ¹H NMR spectrum of 4-(Difluoromethoxy)phenylmethanamine would exhibit distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the two phenyl rings would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The protons on the phenyl group attached to the methanamine carbon would likely appear as a multiplet, integrating to five protons. The protons on the 4-(difluoromethoxy)phenyl ring would show a characteristic AA'BB' splitting pattern due to the substituent, appearing as two doublets, each integrating to two protons.

Methine Proton: The single proton on the carbon connecting the two phenyl rings and the amine group (the benzylic proton) would likely appear as a singlet or a broad singlet around δ 5.0-5.5 ppm. Its chemical shift is influenced by the electronegativity of the adjacent nitrogen and the deshielding effect of the two aromatic rings.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is expected to be in the range of δ 1.5-3.0 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Aromatic Carbons: The twelve carbon atoms of the two phenyl rings would generate multiple signals in the aromatic region (δ 110-150 ppm). The carbon attached to the difluoromethoxy group would be significantly affected by the electronegative fluorine atoms and would likely appear at a distinct chemical shift.

Methine Carbon: The benzylic carbon atom bonded to the two phenyl rings and the amine group is expected to have a chemical shift in the range of δ 50-60 ppm.

Difluoromethoxy Carbon: The carbon of the -OCHF₂ group would exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms. Its chemical shift would be in the range of δ 110-120 ppm.

Predicted NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.20-7.40 (m, 5H)127.0-129.0
4-(Difluoromethoxy)phenyl-H7.10-7.30 (d, 2H), 6.90-7.10 (d, 2H)115.0-120.0, 128.0-130.0
Methine-H5.1-5.4 (s, 1H)55.0-60.0
Amine-H1.5-3.0 (br s, 2H)-
C-OCHF₂-148.0-152.0
OCHF₂6.5-7.0 (t, 1H)113.0-117.0 (t)

Note: Predicted chemical shifts are estimates and may vary based on the specific solvent and experimental conditions.

Fluorine-¹⁹ (¹⁹F) NMR for Difluoromethoxy Group Confirmation

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms in a molecule. For 4-(Difluoromethoxy)phenylmethanamine, the ¹⁹F NMR spectrum would provide definitive evidence for the presence of the difluoromethoxy group. A characteristic signal, likely a doublet due to coupling with the methine proton of the -OCHF₂ group, would be expected in the typical chemical shift range for difluoromethoxy groups attached to an aromatic ring, which is generally between -80 and -100 ppm relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the ortho and meta protons on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for example, linking the benzylic proton signal to the benzylic carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 4-(Difluoromethoxy)phenylmethanamine (C₁₄H₁₃F₂NO), the calculated exact mass of the molecular ion [M]⁺ is 249.0965. An HRMS measurement yielding a mass very close to this value would provide strong evidence for the proposed molecular formula.

Ionization Techniques (ESI, APCI) and Fragmentation Pathway Studies

Common ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for analyzing 4-(Difluoromethoxy)phenylmethanamine. In the mass spectrometer, the molecular ion would undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions can provide valuable structural information.

A plausible fragmentation pathway would involve the cleavage of the C-C bond between the methine carbon and one of the phenyl rings, or the cleavage of the C-N bond. The most stable carbocations would be preferentially formed. Key predicted fragments would include:

[M - H]⁺: Loss of a hydrogen atom.

[M - NH₂]⁺: Loss of the amino group.

[C₆H₅CHNH₂]⁺: The benzylamine (B48309) fragment.

[C₆H₄OCHF₂]⁺: The 4-(difluoromethoxy)phenyl fragment.

By piecing together the information from these various spectroscopic techniques, the complete and unambiguous structure of 4-(Difluoromethoxy)phenylmethanamine can be confidently elucidated.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The primary amine (-NH2) group is expected to exhibit two distinct stretching vibrations in the region of 3500-3300 cm-1, corresponding to the asymmetric and symmetric N-H stretches. The C-H stretching vibrations of the aromatic rings are anticipated to appear in the 3100-3000 cm-1 range. The presence of the difluoromethoxy (-OCF2H) group introduces characteristic C-F stretching vibrations, which are typically strong and found in the 1200-1000 cm-1 region. The C-O-C ether linkage will also have a characteristic stretching band.

Table 1: Predicted Infrared Absorption Bands for 4-(Difluoromethoxy)phenylmethanamine

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretching3500 - 3300
Amine (N-H)Scissoring1650 - 1580
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
C-NStretching1350 - 1000
Ether (Ar-O-C)Asymmetric Stretching1275 - 1200
Ether (Ar-O-C)Symmetric Stretching1075 - 1020
C-FStretching1200 - 1000

Note: The data in this table is based on generally accepted ranges for functional group absorptions and is not derived from experimental measurements on 4-(Difluoromethoxy)phenylmethanamine.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A thorough search of the scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction study of 4-(Difluoromethoxy)phenylmethanamine has not been reported. Consequently, definitive experimental data on its crystal system, space group, unit cell dimensions, and the precise atomic coordinates are currently unavailable. Such a study would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding involving the amine group, and the conformational preferences of the phenyl rings and the difluoromethoxy substituent in the solid state.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if chiral)

4-(Difluoromethoxy)phenylmethanamine possesses a chiral center at the carbon atom bonded to the two phenyl rings, the amine group, and a hydrogen atom. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in studying chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by enantiomers, allowing for the determination of enantiomeric excess (ee) and, in some cases, the assignment of absolute configuration.

Despite the chiral nature of 4-(Difluoromethoxy)phenylmethanamine, a review of the current scientific literature reveals no published studies that employ CD or ORD for the analysis of its enantiomers. The application of these techniques would be essential for the characterization of enantiomerically enriched samples and for studying the stereochemical outcome of asymmetric syntheses of this compound.

Computational Chemistry and Theoretical Investigations of 4 Difluoromethoxy Phenylmethanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. rowansci.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with efficiency, making it ideal for studying molecules of this size. nih.gov DFT calculations focus on the electron density to determine the ground-state properties of a system.

A typical investigation would begin with a geometry optimization of 4-(Difluoromethoxy)phenylmethanamine, for instance, using the B3LYP functional with a 6-31G(d,p) basis set. researchgate.netresearchgate.net This process identifies the lowest energy arrangement of the atoms, providing key structural parameters. From the optimized geometry, a wealth of electronic properties can be calculated, including the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

The HOMO and LUMO, often referred to as frontier orbitals, are crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). For 4-(Difluoromethoxy)phenylmethanamine, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amine group. The LUMO would likely be distributed across the phenyl rings. The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Table 1: Predicted Ground State Properties from a Hypothetical DFT Calculation This table presents expected values for illustrative purposes based on calculations of similar molecules.

Property Predicted Value Significance
Total Energy -885.3 Hartree Thermodynamic stability of the molecule.
Dipole Moment 2.5 Debye Indicates overall molecular polarity.
HOMO Energy -6.2 eV Relates to ionization potential and nucleophilicity.
LUMO Energy -0.8 eV Relates to electron affinity and electrophilicity.
HOMO-LUMO Gap 5.4 eV Indicator of chemical reactivity and stability.
C-N Bond Length 1.46 Å Key structural parameter of the amine linkage.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than standard DFT, particularly for calculating interaction energies and reaction barriers, albeit at a significantly greater computational cost. rowansci.com

For 4-(Difluoromethoxy)phenylmethanamine, these high-accuracy methods would not typically be used for a full geometry optimization. Instead, they would be employed to perform single-point energy calculations on specific conformations or transition states previously identified using a more efficient method like DFT. This approach, known as a hybrid QM/MM or multi-level strategy, provides a "gold standard" energy benchmark for critical points on the potential energy surface, refining the understanding of the system's energetics. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of 4-(Difluoromethoxy)phenylmethanamine, arising from rotation around its single bonds, means it can exist in numerous spatial arrangements, or conformations. imperial.ac.uk Conformational analysis is the study of these different arrangements and their relative energies.

A Potential Energy Surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. longdom.orgyoutube.com By systematically rotating key dihedral angles—such as the bonds connecting the phenyl rings to the central carbon and the C-N bond—and calculating the energy at each step, a PES can be constructed. This map reveals the stable, low-energy conformations (local minima) and the energy barriers (transition states) that separate them. libretexts.org Such an analysis is crucial because the biological activity and physical properties of a flexible molecule are often determined by the specific conformation it adopts when interacting with other molecules. researchgate.net For N-aryl benzylamines, restricted rotation around the N-aryl bond can even lead to the existence of distinct conformational enantiomers. beilstein-journals.org

Table 2: Hypothetical Relative Energies of Key Conformations This table illustrates potential low-energy conformers and their relative stabilities.

Conformer Dihedral Angle (C-C-N-H) Relative Energy (kcal/mol) Description
1 (Global Minimum) 60° (gauche) 0.00 Most stable conformation.
2 180° (anti) 0.85 A slightly higher energy stable conformation.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational models can effectively predict the chemical reactivity of 4-(Difluoromethoxy)phenylmethanamine. The primary amine group is expected to be the main center of reactivity, capable of participating in reactions like acylation and alkylation. smolecule.com

The molecular electrostatic potential (MEP) map, derived from DFT calculations, provides a visual guide to the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the most negative potential would be localized on the nitrogen atom's lone pair and the oxygen of the difluoromethoxy group, identifying them as primary sites for protonation or interaction with electrophiles.

Furthermore, computational chemistry can be used to model entire reaction pathways. nih.govrsc.org For example, the mechanism of an N-acylation reaction could be simulated to identify the transition state structure and calculate the activation energy. This information helps in understanding reaction kinetics and predicting whether a particular transformation is feasible under given conditions. acs.org The reactivity of the aromatic rings towards electrophilic substitution can also be assessed by analyzing the distribution of atomic charges and frontier orbitals. nih.gov

Intermolecular Interaction Studies and Hydrogen Bonding Networks

In the solid or liquid state, molecules of 4-(Difluoromethoxy)phenylmethanamine will interact through a variety of non-covalent forces. The primary amine group (N-H) is a classic hydrogen bond donor, while the nitrogen lone pair, the oxygen atom, and the fluorine atoms can act as hydrogen bond acceptors. researchgate.net The two phenyl rings can also engage in π-π stacking interactions.

Computational studies are essential for characterizing these weak but crucial interactions. ingentaconnect.com By modeling a dimer or a small cluster of molecules, it is possible to calculate the geometry and binding energy of different interaction motifs. For instance, calculations can determine the strength of the N-H···N hydrogen bond between two amine groups versus an N-H···O interaction with the difluoromethoxy group of a neighboring molecule. nih.govrsc.org Analysis of crystal structures of similar primary amines shows that hydrogen bonding is a dominant structure-directing interaction. rsc.org Quantum-topological analysis of the calculated electron density can be used to quantitatively describe the H-bond network. nih.gov

The presence of fluorine introduces unique interactive properties. While organic fluorine is generally a weak hydrogen bond acceptor, it can participate in favorable dipolar and quadrupolar interactions that influence molecular packing and recognition. nih.govacs.orgworktribe.com

Table 3: Potential Non-Covalent Interactions in 4-(Difluoromethoxy)phenylmethanamine

Interaction Type Donor/Acceptor Groups Estimated Interaction Energy (kcal/mol)
Hydrogen Bonding N-H (donor) ··· N (acceptor) -3 to -5
Hydrogen Bonding N-H (donor) ··· O (acceptor) -2 to -4
Hydrogen Bonding N-H (donor) ··· F (acceptor) -0.5 to -1.5

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate a molecule's structural features with its macroscopic properties. This approach is highly valuable for predicting the properties of new, unsynthesized compounds.

To develop a QSPR model relevant to 4-(Difluoromethoxy)phenylmethanamine, one would first need a dataset of structurally similar amines with known experimental data for a specific property (e.g., solubility, boiling point, or a biological activity). For each molecule in this dataset, a series of numerical values known as molecular descriptors would be calculated using computational software. These descriptors can encode topological, geometric, electronic, or constitutional information.

Examples of descriptors include:

Topological: Molecular connectivity indices.

Geometric: Molecular surface area, volume.

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Constitutional: Molecular weight, count of specific atom types or functional groups.

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the experimental property. nih.govnih.gov This equation can then be used to predict the property for 4-(Difluoromethoxy)phenylmethanamine and other new compounds, accelerating the design and screening process by prioritizing molecules with desirable characteristics.

Applications of 4 Difluoromethoxy Phenylmethanamine in Academic Chemical Research

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The reactivity of the amine group and the presence of the difluoromethoxy-substituted phenyl ring make 4-(Difluoromethoxy)phenylmethanamine a valuable intermediate in the synthesis of more complex molecules. The amine functionality can readily undergo various chemical transformations, including acylation and alkylation, allowing for the introduction of diverse substituents. smolecule.com

Precursor for Advanced Fluorinated Organic Compounds

The difluoromethoxy group (-OCF₂H) is increasingly recognized in medicinal chemistry as a bioisostere for other functional groups, offering advantages in terms of metabolic stability, lipophilicity, and membrane permeability. Compounds containing this moiety are valuable in the development of novel pharmaceuticals and agrochemicals. While direct research detailing the conversion of 4-(Difluoromethoxy)phenylmethanamine into other advanced fluorinated compounds is not extensively published, its structure makes it an ideal precursor. The primary amine can be transformed into a wide array of functional groups, which can then direct further synthetic manipulations on the aromatic rings.

Building Block for Heterocyclic Scaffolds and Nitrogen-Containing Architectures

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The primary amine of 4-(Difluoromethoxy)phenylmethanamine serves as a key reactive handle for the construction of these complex scaffolds. Through condensation reactions with various carbonyl compounds or other electrophilic partners, a diverse range of heterocyclic rings can be synthesized.

While specific examples utilizing 4-(Difluoromethoxy)phenylmethanamine are not prominently featured in publicly available research, the general synthetic utility of aromatic amines in heterocyclic synthesis is well-established. For example, related difluoromethoxy-containing compounds have been used in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles.

Scaffold Design for Chemical Library Development and Diversity-Oriented Synthesis

The concept of "privileged scaffolds" is central to modern drug discovery, where a core molecular structure is systematically modified to create a library of related compounds for high-throughput screening. nih.gov The 4-(Difluoromethoxy)phenylmethanamine structure, with its multiple points of potential modification (the amine, the phenyl rings), represents an attractive scaffold for such endeavors.

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex molecules from a common starting material. The functional groups present in 4-(Difluoromethoxy)phenylmethanamine allow for divergent synthetic pathways, leading to a wide array of molecular architectures. The amine can be derivatized, and the aromatic rings can be further functionalized, enabling the creation of a large and diverse chemical library from a single, well-defined starting scaffold.

Contributions to Materials Science Research

The unique combination of a fluorinated group and an aromatic amine suggests potential applications for 4-(Difluoromethoxy)phenylmethanamine in the field of materials science. Aromatic amines are known building blocks for high-performance polymers, and the incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. smolecule.com

Monomer for Polymer Synthesis and Functional Material Development

While direct polymerization of 4-(Difluoromethoxy)phenylmethanamine has not been extensively reported, its structure suggests its potential as a monomer. The primary amine could be used in polycondensation reactions with diacyl chlorides or other bifunctional monomers to form polyamides or polyimines. The presence of the difluoromethoxy group in the resulting polymer backbone would be expected to influence the material's properties, potentially leading to polymers with enhanced thermal stability, low dielectric constants, or specific surface properties.

Component in Coatings and Surface Modification Studies

The incorporation of fluorinated compounds into coatings is a common strategy to achieve surfaces with low surface energy, leading to properties such as hydrophobicity and oleophobicity. While there is no specific research detailing the use of 4-(Difluoromethoxy)phenylmethanamine in coatings, its structure is amenable to such applications. The amine group could be used to anchor the molecule to a surface, either through direct reaction or by first modifying it with a surface-active group. The difluoromethoxy-phenyl portion of the molecule would then be oriented away from the surface, imparting the desired low-energy characteristics.

Utility in Academic Medicinal Chemistry Research as a Privileged Structure Component

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets through strategic modifications. The diarylmethanamine core of 4-(Difluoromethoxy)phenylmethanamine can be considered a potential privileged scaffold due to its structural resemblance to moieties found in various biologically active compounds. The two phenyl rings provide a framework for introducing diverse substituents to explore interactions with different receptor pockets, while the central amine group can act as a key hydrogen bonding or ionic interaction point.

The incorporation of a difluoromethoxy (-OCF2H) group is a modern medicinal chemistry tactic aimed at improving a compound's metabolic stability, lipophilicity, and membrane permeability. This group can also act as a bioisostere for other functional groups, potentially enhancing target affinity and selectivity. Despite these advantageous characteristics, there is a lack of specific published research that explicitly designates 4-(Difluoromethoxy)phenylmethanamine as a privileged structure and systematically explores its utility across a range of biological targets.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and biological evaluation of a series of analogs of a lead compound to understand how chemical structure correlates with biological activity. For 4-(Difluoromethoxy)phenylmethanamine, a systematic SAR study would involve modifications at several key positions:

The Phenyl Rings: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on both the difluoromethoxyphenyl and the unsubstituted phenyl ring would allow for the exploration of electronic and steric effects on target binding.

The Amine Group: N-alkylation, N-acylation, or incorporation of the nitrogen into a heterocyclic system would probe the importance of the amine's basicity and hydrogen bonding capacity for biological activity.

The Methylene Bridge: While less common for this specific scaffold, modifications to the benzylic carbon could be explored, although this would alter the core diarylmethanamine structure.

Despite the clear potential for such studies, a comprehensive SAR exploration of analogs derived from 4-(Difluoromethoxy)phenylmethanamine has not been detailed in the accessible scientific literature. Therefore, no specific data tables of analogs and their corresponding biological activities can be presented.

The study of how a ligand recognizes and binds to its biological target is crucial for rational drug design. Chemical tools derived from a lead compound can be instrumental in these investigations. For 4-(Difluoromethoxy)phenylmethanamine, such tools could include:

Photoaffinity Probes: Incorporation of a photolabile group (e.g., an azide (B81097) or diazirine) onto the scaffold would allow for covalent labeling of the target protein upon UV irradiation, enabling target identification and mapping of the binding site.

Affinity Chromatography Ligands: Immobilization of the compound onto a solid support would facilitate the purification of its binding partners from complex biological mixtures.

Fluorescently Labeled Analogs: Attachment of a fluorescent dye would enable the visualization and quantification of ligand binding to its target in vitro and in cells.

However, there are no published reports of 4-(Difluoromethoxy)phenylmethanamine being functionalized to create such chemical tools for the investigation of ligand-target interactions.

Future Research Directions and Emerging Methodologies

Novel and Sustainable Synthetic Routes to 4-(Difluoromethoxy)phenylmethanamine

Traditional synthetic methods often rely on harsh conditions or hazardous reagents. pharmtech.com The future of synthesizing 4-(Difluoromethoxy)phenylmethanamine and its derivatives lies in the development of novel routes that are more sustainable, efficient, and safer. Key areas of research include the use of greener solvents, development of catalytic processes to replace stoichiometric reagents, and exploration of biocatalysis.

Current synthesis of the core structure may involve the formation of the difluoromethoxy group from a phenol (B47542) derivative followed by an amination step, such as reductive amination. smolecule.com Future approaches aim to improve upon these steps. For instance, replacing traditional solvents with more environmentally benign alternatives and using catalysts that can be easily recovered and reused are central to green chemistry principles. Research into enzymatic transformations could offer highly selective and efficient routes, minimizing waste and avoiding the use of toxic reagents.

ApproachTraditional MethodEmerging Sustainable AlternativePotential Advantages
DifluoromethylationUse of chlorodifluoromethane (B1668795) (a potential ozone-depleting substance)Development of novel, non-hazardous difluoromethylating agentsImproved safety, reduced environmental impact
AminationReductive amination using metal hydridesCatalytic hydrogenation or enzymatic transaminationAvoids hazardous reagents, potential for higher selectivity, milder reaction conditions
Solvent UseUse of chlorinated or volatile organic solventsSupercritical fluids, ionic liquids, or water-based systemsReduced toxicity and environmental pollution, easier product separation

Exploration of Bio-orthogonal Chemistry with 4-(Difluoromethoxy)phenylmethanamine Derivatives

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov This field has become essential for studying biomolecules in real-time within their natural environments. wikipedia.orgescholarship.org While 4-(Difluoromethoxy)phenylmethanamine itself is not a bio-orthogonal reagent, its derivatives can be designed for such applications.

The core structure can be functionalized with a "chemical reporter" group, such as an azide (B81097) or a strained alkyne, which can then react with a complementary probe inside a biological system. escholarship.orgnih.gov The difluoromethoxy group can serve as a stable, biologically inert moiety, potentially useful as a ¹⁹F NMR marker for imaging applications. Future research will likely focus on synthesizing derivatives that can participate in well-established bio-orthogonal reactions like copper-free click chemistry or Staudinger ligations. wikipedia.orgnih.gov These derivatives could be used to label specific proteins or other biomolecules for imaging or therapeutic purposes. nih.gov

Bio-orthogonal ReactionRequired Functional GroupsPotential Application for Derivatives
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Azide and a cyclooctyneLabeling of azide-modified biomolecules in living cells with a cyclooctyne-derivatized probe
Staudinger LigationAzide and a phosphineCovalent modification of proteins or glycans for functional studies
Tetrazine LigationTetrazine and a trans-cycloocteneExtremely fast labeling for in vivo imaging due to rapid reaction kinetics

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. mdpi.compharmablock.com For reactions involving hazardous reagents or unstable intermediates, such as certain fluorination or diazotization reactions, flow chemistry provides a much safer operational window by minimizing the amount of reactive material present at any given time. pharmtech.compharmablock.com

The synthesis of 4-(Difluoromethoxy)phenylmethanamine involves steps that could be significantly optimized using flow reactors. For example, a continuous-flow approach to fluorination could allow for better control over highly exothermic reactions. nih.gov Similarly, catalytic hydrogenations for the amination step can be performed more efficiently and safely in packed-bed flow reactors. d-nb.info The integration of multiple reaction steps into a single, continuous sequence without isolating intermediates can dramatically increase throughput and reduce waste. mdpi.com

ParameterBatch ProcessingFlow Chemistry (Continuous Processing)
SafetyHigher risk due to large volumes of reagents and potential for thermal runawayInherently safer with small reaction volumes and superior temperature control
EfficiencySlower reaction times, often requires isolation of intermediatesFaster reactions due to enhanced mixing and heat transfer; allows for telescoping of reaction steps
ScalabilityChallenging to scale up, often requires re-optimizationEasier to scale by running the system for longer periods or using parallel reactors
ReproducibilityCan be variable between batchesHigh reproducibility and process control

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality attributes. news-medical.netacs.org Advanced spectroscopic techniques are the cornerstone of PAT, enabling chemists to monitor reactions as they happen, leading to improved understanding, control, and optimization. coleparmer.co.uknih.gov

For the synthesis of a fluorinated compound like 4-(Difluoromethoxy)phenylmethanamine, ¹⁹F NMR spectroscopy is a particularly powerful tool for monitoring the formation of the difluoromethoxy group in real-time. researchgate.net Other techniques such as Raman and mid-infrared (mid-IR) spectroscopy can provide detailed information about changes in functional groups, allowing for precise tracking of reaction progress and the detection of intermediates or byproducts. nih.gov The integration of these techniques with flow reactors provides a continuous stream of data, allowing for automated process control and optimization. news-medical.net

TechniqueInformation ProvidedApplication in Synthesis Monitoring
¹⁹F NMR SpectroscopyQuantitative information on fluorine-containing speciesDirectly monitors the progress of fluorination reactions and formation of the target compound
Raman SpectroscopyVibrational modes of molecules, sensitive to non-polar bondsIn-line monitoring of reactant consumption and product formation without sample preparation
FT-IR SpectroscopyVibrational modes, sensitive to polar functional groupsTracks changes in key functional groups (e.g., C=O, N-H) during the reaction
Mass Spectrometry (MS)Mass-to-charge ratio of ionsIdentifies intermediates and byproducts, confirming product identity

Machine Learning and AI-Driven Approaches in the Discovery and Optimization of Derivatives

AI/ML ApplicationDescriptionImpact on Derivative Discovery
Reaction Outcome PredictionML models predict the yield and products of a chemical reaction under various conditionsReduces experimental effort by identifying promising reaction conditions in silico
Retrosynthetic AnalysisAI algorithms identify potential synthetic routes for a target moleculeAccelerates the planning of efficient syntheses for complex derivatives
De Novo Drug DesignGenerative models create novel molecular structures with optimized properties (e.g., binding affinity, low toxicity)Enables the discovery of new drug candidates based on the 4-(Difluoromethoxy)phenylmethanamine scaffold
Process OptimizationAI algorithms analyze real-time data from experiments to dynamically adjust and optimize reaction parametersMaximizes yield and purity while minimizing cost and waste in the synthesis process

Q & A

Q. What are the common synthetic routes for 4-(Difluoromethoxy)phenylmethanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A two-step approach is typically employed:

Nucleophilic substitution : Introduce the difluoromethoxy group to a brominated phenyl precursor using potassium difluoromethoxide (KCHF₂O) in anhydrous dimethylformamide (DMF) at 80–100°C .

Reductive amination : React the substituted benzaldehyde with benzylamine under hydrogen gas (3–5 atm) using palladium on carbon (Pd/C) as a catalyst.
Optimization involves controlling reaction temperature (critical for avoiding byproducts in fluorinated systems) and using high-purity solvents (e.g., dried DMF) to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is the structural integrity of 4-(Difluoromethoxy)phenylmethanamine confirmed using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Verify the presence of the difluoromethoxy group (δ ~6.8 ppm for CHF₂O protons; splitting due to J~₃HF ≈ 30 Hz) and the benzylamine moiety (δ ~3.7 ppm for CH₂NH₂).
  • FT-IR : Confirm N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Match the molecular ion peak to the exact mass (C₁₄H₁₃F₂NO: theoretical [M+H]⁺ = 250.1008). Cross-reference with databases like PubChem for validation .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (argon or nitrogen) in amber glass vials to prevent degradation via moisture or light exposure.
  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular contact. In case of exposure, rinse with copious water and consult safety protocols for amine-containing compounds .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the electronic and steric properties of this compound compared to non-fluorinated analogs?

  • Methodological Answer :
  • Electronic effects : The electronegative CHF₂O group withdraws electron density via inductive effects, reducing basicity of the adjacent amine (pKa ~8.2 vs. ~9.5 for methoxy analogs). This is quantified via potentiometric titration.
  • Steric effects : Molecular dynamics simulations (e.g., Gaussian 16) show a 15% increase in torsional barrier for rotation around the phenyl-methanamine bond due to F···H interactions.
  • Comparative studies : Use X-ray crystallography to analyze bond angles/distances in fluorinated vs. non-fluorinated derivatives .

Q. What strategies can resolve discrepancies in biological activity data during receptor binding assays?

  • Methodological Answer :
  • Assay standardization : Use radioligand binding (e.g., ³H-labeled antagonists) with strict control of buffer pH (7.4 ± 0.1) and ionic strength.
  • Troubleshooting :
  • If IC₅₀ values vary, check for compound aggregation via dynamic light scattering (DLS). Add 0.01% bovine serum albumin (BSA) to prevent non-specific binding.
  • Validate receptor specificity using CRISPR-knockout cell lines .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT calculations : Use B3LYP/6-31G(d) to model transition states for SN2 reactions. The difluoromethoxy group stabilizes the transition state via hyperconjugation, lowering activation energy by ~5 kcal/mol vs. methoxy analogs.
  • Solvent effects : Include implicit solvent models (e.g., PCM for DMF) to account for solvation. Validate predictions with kinetic studies (e.g., monitoring reaction progress via HPLC) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral resolution : Use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to separate enantiomers.
  • Catalytic asymmetric synthesis : Screen chiral ligands (e.g., BINAP) with palladium catalysts during reductive amination. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

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[4-(Difluoromethoxy)phenyl](phenyl)methanamine
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[4-(Difluoromethoxy)phenyl](phenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.